molecular formula C12H19N3O4 B14746496 1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B14746496
M. Wt: 269.30 g/mol
InChI Key: NKEKBCKCQPUHLT-IVZWLZJFSA-N
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Description

5’-Deoxy-5’-N,N-dimethylaminothymidine is a purine nucleoside analog known for its broad antitumor activity. This compound is particularly effective in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

The synthesis of 5’-Deoxy-5’-N,N-dimethylaminothymidine involves several steps, typically starting with the modification of thymidine. The reaction conditions often include the use of dimethylamine and other reagents to achieve the desired chemical structure. Industrial production methods are not extensively documented, but laboratory synthesis usually involves standard nucleoside modification techniques .

Chemical Reactions Analysis

5’-Deoxy-5’-N,N-dimethylaminothymidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5’-Deoxy-5’-N,N-dimethylaminothymidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

5’-Deoxy-5’-N,N-dimethylaminothymidine is unique among purine nucleoside analogs due to its specific modifications. Similar compounds include:

  • 5’-Deoxy-5’-N-methylaminothymidine
  • 5’-Deoxy-5’-N,N-diethylaminothymidine
  • 5’-Deoxy-5’-N,N-dimethylaminouridine

These compounds share structural similarities but differ in their specific chemical modifications and biological activities .

Properties

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)17)10-4-8(16)9(19-10)6-14(2)3/h5,8-10,16H,4,6H2,1-3H3,(H,13,17,18)/t8-,9+,10+/m0/s1

InChI Key

NKEKBCKCQPUHLT-IVZWLZJFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C)C)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C)C)O

Origin of Product

United States

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